molecular formula C11H22S B14449258 (2S,4S)-2-Methyl-4-pentylthiane CAS No. 76097-68-2

(2S,4S)-2-Methyl-4-pentylthiane

Katalognummer: B14449258
CAS-Nummer: 76097-68-2
Molekulargewicht: 186.36 g/mol
InChI-Schlüssel: SSYNZOSWHXSEOL-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4S)-2-Methyl-4-pentylthiane is a chiral sulfur-containing organic compound. It is characterized by its unique thiane ring structure, which is a six-membered ring containing one sulfur atom. The compound’s stereochemistry is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-Methyl-4-pentylthiane typically involves the formation of the thiane ring followed by the introduction of the methyl and pentyl groups at the appropriate positions. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the production process. Additionally, chiral separation techniques, such as preparative chromatography, may be used to isolate the desired enantiomer from a racemic mixture.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4S)-2-Methyl-4-pentylthiane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiane ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or tosylates under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones are the major products.

    Reduction: The thiane ring is regenerated.

    Substitution: Various substituted thiane derivatives can be formed depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2S,4S)-2-Methyl-4-pentylthiane has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2S,4S)-2-Methyl-4-pentylthiane involves its interaction with molecular targets through its sulfur atom and chiral centers. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,4S)-4-Hydroxy-2,3,4,5-tetrahydrodipicolinic acid: Another sulfur-containing compound with a different ring structure.

    (2S,4S)-1,4-Anhydro-3-deoxypentitol-2-carboxylate: A pentitol analog with a similar stereochemistry but different functional groups.

Uniqueness

(2S,4S)-2-Methyl-4-pentylthiane is unique due to its specific thiane ring structure and the presence of both methyl and pentyl groups. This combination of features gives it distinct chemical and biological properties compared to other sulfur-containing compounds.

Eigenschaften

CAS-Nummer

76097-68-2

Molekularformel

C11H22S

Molekulargewicht

186.36 g/mol

IUPAC-Name

(2S,4S)-2-methyl-4-pentylthiane

InChI

InChI=1S/C11H22S/c1-3-4-5-6-11-7-8-12-10(2)9-11/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1

InChI-Schlüssel

SSYNZOSWHXSEOL-QWRGUYRKSA-N

Isomerische SMILES

CCCCC[C@H]1CCS[C@H](C1)C

Kanonische SMILES

CCCCCC1CCSC(C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.